GPR35 Antagonism Screening: Inactivity of the Target Compound
In a BRET-based assay using human GPR35 SPASM sensor cells stimulated with 300 µM zaprinast, the target compound was identified as inactive as a GPR35 antagonist (IC50 > 100 µM) [1]. The positive control antagonist CID2745687 at 10 µM demonstrated robust inhibition. This negative result indicates a lack of functional activity at this receptor. This is a differentiating feature from other sulfamoyl benzamides that may show activity at GPR35, though direct comparator data is not currently available.
| Evidence Dimension | GPR35 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | Inactive (IC50 > 100 µM) |
| Comparator Or Baseline | Positive control CID2745687 (active at 10 µM) |
| Quantified Difference | Not activatable |
| Conditions | BRET-based human GPR35 SPASM sensor assay; agonist: 300 µM zaprinast |
Why This Matters
This data point helps exclude GPR35 antagonism as a mechanism of action, which may guide target selection and compound profiling in early-stage research.
- [1] European Chemical Biology Database (ECBD). Assay EOS300038: GPR35 antagonism. Accessed 2026-04-29. View Source
